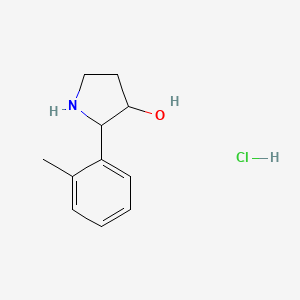

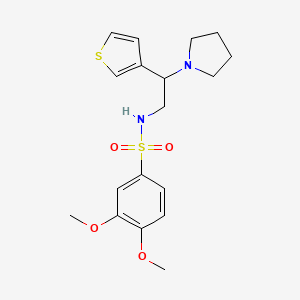

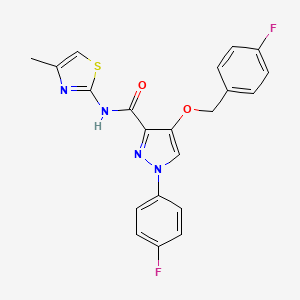

![molecular formula C15H12FNO3 B2649876 2-[(3-Fluorophenoxy)methyl]-3-hydroxy-1-isoindolinone CAS No. 866010-40-4](/img/structure/B2649876.png)

2-[(3-Fluorophenoxy)methyl]-3-hydroxy-1-isoindolinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(3-Fluorophenoxy)methyl]-3-hydroxy-1-isoindolinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as GSK-3β inhibitor, which is a protein kinase that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.

Aplicaciones Científicas De Investigación

Electroreduction in Ionic Liquids

Electroreduction of N-methylphthalimide to 3-hydroxy-2-methyl-isoindolin-1-one in ionic liquids showcases the potential of using phenol as a proton donor under both silent and ultrasonic conditions. This study highlights the increased rate of electroreduction and high current efficiencies achieved through ultrasonic activation, although it notes some decomposition of the ionic liquid under ultrasound exposure (Villagrán et al., 2005).

Inhibition of Tubulin Polymerization

Research into methoxy-substituted 3-formyl-2-phenylindoles, including the structural investigation around the isoindolinone framework, has provided insights into their mechanism of action as cytostatics. These compounds, particularly the derivative 3e, have demonstrated the ability to inhibit tubulin polymerization, a key process in cell division, thereby exhibiting potent cytostatic activity against various cancer cell lines. This work underscores the structural requirements for bioactivity within this class of compounds (Gastpar et al., 1998).

Structure and Hydrogen Bonding

The analysis of the molecular structure of related isoindolinone derivatives, such as 2-(2-Fluoro-4-hydroxybenzyl)isoindoline-1,3-dione, provides insights into the importance of hydrogen bonding and the molecular geometry that could be relevant for designing materials or drugs with specific properties. This study detailed the intermolecular interactions and the planarity of the isoindoline-1,3-dione fragment, contributing to understanding the compound's physical and chemical characteristics (Vesek et al., 2012).

Fluorescent Probe Applications

The development of fluorescent probes based on isoindolinone derivatives, such as 7-hydroxy-3-methyleneisoindolin-1-one, demonstrates the compound's utility in monitoring aqueous environments. This research highlighted its potential as a dual-emission fluorophore undergoing excited-state intramolecular proton transfer (ESIPT), useful in bioimaging and environmental monitoring (Kimuro et al., 2017).

Chemoselective Debenzylation

Investigations into the chemoselective debenzylation of isoindolinone derivatives underscore the versatility of these compounds in synthetic chemistry. This work demonstrated a convenient approach for selective removal of specific groups from the isoindolinone framework without breaking essential chemical bonds, providing a pathway for the synthesis of complex molecules (Fains et al., 1997).

Propiedades

IUPAC Name |

2-[(3-fluorophenoxy)methyl]-3-hydroxy-3H-isoindol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO3/c16-10-4-3-5-11(8-10)20-9-17-14(18)12-6-1-2-7-13(12)15(17)19/h1-8,14,18H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBFFOLSSBLNEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(N(C2=O)COC3=CC(=CC=C3)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

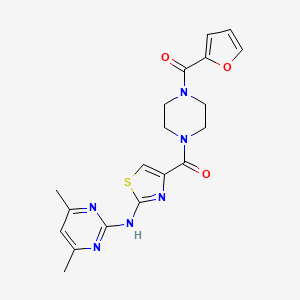

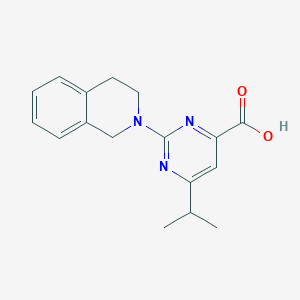

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide](/img/structure/B2649799.png)

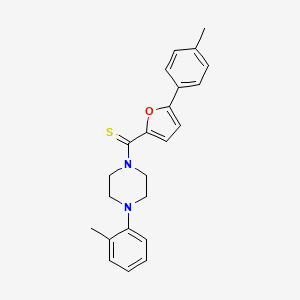

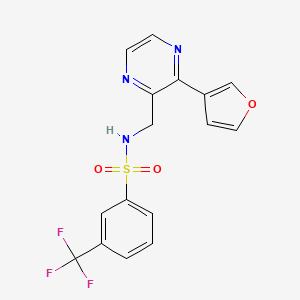

![4-[2-(3,4-Dihydro-1H-isochromen-1-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2649803.png)

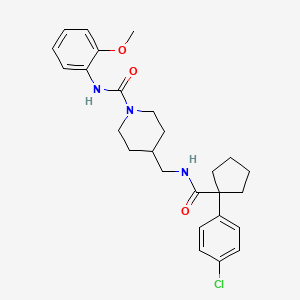

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)picolinamide](/img/structure/B2649805.png)

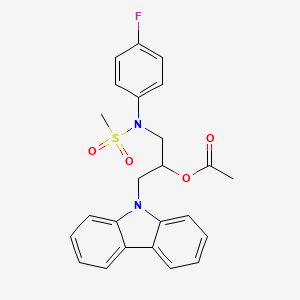

![2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2649812.png)

![3-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2649814.png)